molecular formula C11H10ClFO2 B13525602 1-(2-Chloro-4-fluorophenyl)-3-ethoxyprop-2-en-1-one

1-(2-Chloro-4-fluorophenyl)-3-ethoxyprop-2-en-1-one

Cat. No.: B13525602
M. Wt: 228.65 g/mol
InChI Key: OELGFAUFQHKVHK-AATRIKPKSA-N
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Description

1-(2-Chloro-4-fluorophenyl)-3-ethoxyprop-2-en-1-one is an organic compound characterized by the presence of chloro and fluoro substituents on a phenyl ring, along with an ethoxyprop-2-en-1-one moiety

Properties

Molecular Formula

C11H10ClFO2

Molecular Weight

228.65 g/mol

IUPAC Name

(E)-1-(2-chloro-4-fluorophenyl)-3-ethoxyprop-2-en-1-one

InChI

InChI=1S/C11H10ClFO2/c1-2-15-6-5-11(14)9-4-3-8(13)7-10(9)12/h3-7H,2H2,1H3/b6-5+

InChI Key

OELGFAUFQHKVHK-AATRIKPKSA-N

Isomeric SMILES

CCO/C=C/C(=O)C1=C(C=C(C=C1)F)Cl

Canonical SMILES

CCOC=CC(=O)C1=C(C=C(C=C1)F)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Chloro-4-fluorophenyl)-3-ethoxyprop-2-en-1-one typically involves the following steps:

Chemical Reactions Analysis

1-(2-Chloro-4-fluorophenyl)-3-ethoxyprop-2-en-1-one undergoes various chemical reactions:

Scientific Research Applications

1-(2-Chloro-4-fluorophenyl)-3-ethoxyprop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-fluorophenyl)-3-ethoxyprop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents enhance its binding affinity and specificity. The compound may inhibit specific pathways, leading to desired biological effects .

Comparison with Similar Compounds

1-(2-Chloro-4-fluorophenyl)-3-ethoxyprop-2-en-1-one can be compared with similar compounds such as:

Biological Activity

1-(2-Chloro-4-fluorophenyl)-3-ethoxyprop-2-en-1-one, also known as a chalcone derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a chloro and a fluorine substituent on the aromatic rings, which significantly influences its chemical properties and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C17H15ClFO2C_{17}H_{15}ClFO_2. Its structure includes:

  • Chalcone Backbone : A 1,3-diaryl-2-propen-1-one structure.
  • Functional Groups : An ethoxy group and a propenone moiety that enhance reactivity.

Biological Activity

Chalcones are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The biological activity of this compound can be summarized as follows:

Anticancer Activity :
Research indicates that chalcones can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the inhibition of specific signaling pathways. For instance, studies have shown that modifications in chalcone structures can enhance their anticancer efficacy by increasing their ability to interact with cellular targets.

Antimicrobial Properties :
Chalcones have demonstrated significant antimicrobial activity against various pathogens. The presence of halogen atoms (like chlorine and fluorine) can enhance their interaction with microbial enzymes or membranes, leading to increased efficacy.

Anti-inflammatory Effects :
Chalcones are reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2. The unique substituents in this compound may enhance its anti-inflammatory potential by modulating inflammatory pathways.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : Interaction with enzymes involved in metabolic pathways, potentially leading to inhibition or modulation.
  • Molecular Docking Studies : Insights into binding affinities with specific receptors or enzymes can guide the design of more potent derivatives.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals variations in biological activities due to different substituents. Below is a table summarizing notable compounds:

Compound NameStructureUnique Features
(E)-3-(4-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-oneStructureContains a methyl group; studied for anticancer properties.
(E)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-oneStructureHydroxy substitution enhances solubility; strong antimicrobial activity.
(E)-3-(4-fluorophenyl)-1-(4-methoxylphenyl)prop-2-en-1-oneStructureMethoxyl group increases lipophilicity; investigated for anti-inflammatory effects.

Case Studies and Research Findings

Several studies have explored the biological activity of chalcone derivatives, including this compound:

  • In Vitro Studies : Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.
  • In Vivo Studies : Animal models have shown promising results in reducing tumor sizes when treated with chalcone derivatives, indicating effective bioavailability and therapeutic potential.
  • Molecular Docking Studies : Computational analyses suggest strong binding affinities to key biological targets involved in cancer progression and inflammation.

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